
Pd-1/pd-l1 inhibitor 1
Übersicht
Beschreibung
PD-1/PD-L1 Inhibitor 1 is a small molecule inhibitor designed to block the interaction between PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint pathway exploited by tumors to evade immune surveillance. The inhibitor demonstrates high potency with an IC50 of 6 nM in a cell-free HTRF assay, indicating strong binding affinity . Its chemical structure, (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid (molecular weight: 475.86), enables targeted disruption of PD-1/PD-L1 signaling without requiring antibody-mediated mechanisms .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-1 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Generelle Synthesestrategien für ähnliche Verbindungen beinhalten oft:
Bildung der Kernstruktur: Dies beinhaltet typischerweise die Konstruktion eines Biphenyl- oder anderen aromatischen Kerns durch Suzuki-Kupplung oder andere Kreuzkupplungsreaktionen.
Funktionalisierung: Einführung von funktionellen Gruppen wie Aminen, Carboxylaten oder Sulfonamiden, um die Bindungsaffinität und Selektivität zu verbessern.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie oder Destillation gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsverfahren
Die industrielle Produktion von BMS-1 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, automatisierten Reinigungssystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der regulatorischen Standards zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BMS-1 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in BMS-1 vorhandenen funktionellen Gruppen modifizieren und möglicherweise seine Aktivität verändern.
Substitution: BMS-1 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, um seine Eigenschaften zu modifizieren
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und Wasserstoffgas werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Cancer Types Treated
PD-1/PD-L1 inhibitors have been approved for use in several cancers, including:
- Melanoma
- Non-Small Cell Lung Cancer
- Renal Cell Carcinoma
- Bladder Cancer
- Hodgkin Lymphoma
These inhibitors are often used as monotherapy or in combination with other treatments to improve overall survival rates and progression-free survival .
Clinical Trials and Outcomes
Numerous clinical trials have evaluated the efficacy of PD-1/PD-L1 inhibitors. Key findings include:
Trial Name | Cancer Type | Treatment Details | Overall Survival Improvement |
---|---|---|---|
KEYNOTE-042 | Non-Small Cell Lung Cancer | Pembrolizumab vs. chemotherapy | Significant |
CheckMate 057 | Renal Cell Carcinoma | Nivolumab vs. everolimus | Improved |
CheckMate 017 | Squamous NSCLC | Nivolumab vs. docetaxel | Enhanced |
These trials demonstrate varying degrees of effectiveness depending on the cancer type and prior treatments .
Case Study 1: Renal Cell Carcinoma
A patient with clear cell renal cell carcinoma initially treated with an anti-PD-L1 combination therapy showed stable disease for 15 months but later progressed. Upon switching to nivolumab (a PD-1 inhibitor), the patient experienced disease progression again, highlighting the challenges of resistance in some patients .
Case Study 2: Myocardial Damage Recovery
In another case involving squamous non-small cell lung carcinoma, a patient developed cardiotoxicity after treatment with a PD-1 inhibitor (tislelizumab). After switching to a PD-L1 inhibitor (sugemalimab), the patient's cardiac function improved significantly without further adverse effects, suggesting potential benefits of switching between different checkpoint inhibitors .
Research Findings
Recent studies have focused on understanding the binding mechanisms and resistance pathways associated with PD-1/PD-L1 inhibitors:
- Binding Mechanism : Computational analyses have shown that specific compounds can inhibit the PD-1/PD-L1 interaction effectively at varying concentrations, contributing to the development of new therapeutic agents .
- Resistance Mechanisms : Research indicates that tumor microenvironment factors and genetic mutations can lead to resistance against PD-1/PD-L1 therapies. Identifying biomarkers for predicting response remains an active area of investigation .
Wirkmechanismus
BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This blockade restores the activity of T-cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The inhibition of this pathway enhances the immune system’s ability to eliminate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar PD-1/PD-L1 Inhibitors
Structural and Mechanistic Differences
PD-1/PD-L1 Inhibitor 1 belongs to the non-peptide small molecule class, distinguishing it from mAbs (e.g., pembrolizumab, nivolumab) and other inhibitor types such as peptides or macrocyclic compounds . Key comparisons include:
Key Insights :
- Potency: While mAbs exhibit lower IC50 values, this compound’s small size may improve tumor penetration and reduce immunogenicity .
- Mechanism : Unlike mAbs that sterically block PD-1/PD-L1 binding, small molecules like Inhibitor 1 may induce conformational changes in PD-L1, promoting dimerization and functional inhibition .
Efficacy in Preclinical and Clinical Settings
Tumor Response Rates
- Anti-PD-1 mAbs : In advanced NSCLC, pembrolizumab achieves an objective response rate (ORR) of 19–45%, depending on PD-L1 expression .
- Combination Therapies : this compound’s compatibility with chemotherapy is under investigation, mirroring trends seen with mAbs. For example, combining atezolizumab (anti-PD-L1) with carboplatin increased ORR to 49% in triple-negative breast cancer .
Biomarker Dependency
- PD-L1 Expression: Inhibitor 1’s efficacy, like mAbs, may correlate with PD-L1 levels. In cervical cancer, PD-L1 CPS ≥1 correlates with higher ORR (4.14× vs. CPS <1) in PD-1 inhibitor monotherapy .
- Tumor Mutational Burden (TMB) : High TMB predicts better responses to PD-1/PD-L1 inhibitors across classes, though this is less studied for small molecules .
Immune-Related Adverse Events (irAEs)
- This compound : Preclinical data suggest lower incidence of severe irAEs compared to mAbs, possibly due to reduced systemic immune activation .
- Anti-PD-1 mAbs : Grade 3–5 toxicities occur in 13% of NSCLC patients, including pneumonitis and colitis .
Organ-Specific Toxicity
- Hepatotoxicity : PD-1 inhibitors show higher liver toxicity (5.2%) vs. PD-L1 inhibitors (3.1%) in meta-analyses .
- Cardiotoxicity : Rare but severe events (e.g., myocarditis) are reported with mAbs, though data for small molecules are lacking .
Pharmacokinetic and Pharmacodynamic Advantages
Biologische Aktivität
The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.
The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:
- Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.
- Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.
- Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .
Case Studies
Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .
Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .
Research Findings
Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:
- Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .
- Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .
Adverse Effects
While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:
- Skin reactions (pruritus, rash)
- Gastrointestinal issues (diarrhea)
- Endocrine dysfunctions (e.g., thyroid abnormalities) .
Summary Table of Research Findings
Eigenschaften
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.